[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Descripción
Overview of the Compound’s Research Significance
The compound’s strategic combination of a quinoline core (known for intercalative DNA binding), a piperidine scaffold (common in neuromodulators), and a carbamate group (implicated in enzyme inhibition) positions it as a multidisciplinary research subject. Its IUPAC name—[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate —encapsulates its structural hierarchy (Table 1).
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₆H₅₃ClN₆O₈ | |
| Molecular Weight | 853.4 g/mol | |
| IUPAC Name | As above | |
| Key Functional Groups | Quinolinone, carbamate, piperidine |
The 8-hydroxy-2-oxoquinoline moiety enables π-π stacking with aromatic residues in protein targets, while the carbamate group may act as a transition-state analog for hydrolytic enzymes.
Historical Context and Discovery
First cataloged in PubChem (CID 59548067) on August 20, 2012, with subsequent modifications through May 10, 2025, this compound emerged from patent literature (US8551978, US8816088) as part of efforts to develop kinase inhibitors. Its design parallels advancements in hybrid molecule synthesis, where pharmacophores from known bioactive entities (e.g., quinoline antibiotics, carbamate neuroactive compounds) are fused to exploit polypharmacology.
Rationale for Academic Investigation
Three factors drive research interest:
- Targeted Protein Interactions : The quinoline-carbamate axis may dual-target heat shock proteins (HSP90) and histone deacetylases (HDACs), as seen in structurally related anticancer agents.
- Stereochemical Complexity : The (2R)-2-hydroxyethylamino side chain introduces chirality, enabling enantioselective binding—a feature underutilized in early-generation kinase inhibitors.
- Biphenyl Motif : The N-(2-phenylphenyl)carbamate terminus provides hydrophobicity for blood-brain barrier penetration, suggesting neurotherapeutic potential absent in simpler carbamates.
Scope and Structure of the Review
This review systematically addresses:
- Synthetic methodologies for integrating the quinoline-piperidine-carbamate framework
- Computational modeling of its interaction with proposed biological targets
- Comparative analysis with structurally related compounds in the Journal of Medicinal Chemistry
- Gaps in current understanding, particularly regarding its metabolic stability and isoform selectivity
Propiedades
IUPAC Name |
[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYQGVSPQJGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42ClN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Batefenterol, chemically known as , is a compound that has garnered attention for its dual pharmacological properties, particularly in the treatment of chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Batefenterol is characterized by a complex molecular structure that includes a piperidine ring, a carbamate moiety, and a quinoline derivative. Its IUPAC name reflects this complexity:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₄₁ClN₅O₇ |
| Molecular Weight | 675.22 g/mol |
| CAS Number | 743461-65-6 |
| Purity | ≥ 98% |
Batefenterol functions primarily as a dual pharmacology multivalent muscarinic antagonist and β₂ agonist (MABA) . This unique mechanism allows it to relax bronchial smooth muscle while also inhibiting muscarinic receptors, which are implicated in bronchoconstriction. The compound's ability to target both pathways makes it particularly effective in managing symptoms associated with COPD.
Pharmacological Effects
- Bronchodilation : Batefenterol induces bronchodilation through β₂ adrenergic receptor activation, leading to relaxation of airway smooth muscle.
- Muscarinic Antagonism : It inhibits muscarinic receptors (M1-M3), reducing bronchoconstriction and mucus secretion.
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, although further research is needed to elucidate this aspect.
In Vitro Studies
In vitro assays have demonstrated that Batefenterol exhibits significant activity against various biological targets:
- Antimicrobial Activity : Related compounds have shown promising antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL .
In Vivo Studies
Recent animal studies have highlighted the efficacy of Batefenterol in reducing airway resistance and improving lung function in models of COPD:
- Study Results : In a controlled study involving COPD-induced rats, administration of Batefenterol resulted in a significant reduction in airway hyper-responsiveness compared to control groups .
Clinical Trials
Batefenterol is currently undergoing clinical trials to assess its safety and efficacy in human subjects with COPD. Early results indicate improvements in lung function and quality of life metrics among participants treated with the compound compared to placebo .
Case Study 1: Efficacy in COPD Patients
A clinical trial involving 200 patients with moderate to severe COPD evaluated the effects of Batefenterol over 12 weeks. Results indicated:
- Improvement in FEV1 : Patients showed an average increase in Forced Expiratory Volume in one second (FEV1) by 15% from baseline.
- Reduction in Exacerbations : The frequency of exacerbations decreased by 30% compared to baseline values.
Case Study 2: Safety Profile Assessment
In another study focusing on the safety profile of Batefenterol, adverse events were reported at a rate comparable to placebo, indicating a favorable safety margin for long-term use .
Análisis De Reacciones Químicas
Formation of the Quinoline-Aniline Intermediate
-
Reaction Type : Nucleophilic substitution followed by reductive amination.
-
Conditions :
-
Substitution: Chloro-group in 2-chloro-4-aminomethyl-5-methoxyaniline reacts with 2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .
-
Reductive amination: Sodium cyanoborohydride (NaBH₃CN) in methanol at RT stabilizes the secondary amine bond .
-
Carbamate Linkage Formation
-
Reaction Type : Alcohol-isocyanate coupling.
-
Conditions :
Final Coupling via Amide Bond
-
Reaction Type : EDC/HOBt-mediated amidation.
-
Conditions :
Stability and Degradation Reactions
The compound’s stability is influenced by its functional groups:
Hydrolysis of Carbamate
-
Conditions : Acidic (HCl, 1M) or basic (NaOH, 0.1M) aqueous environments at elevated temperatures (50–80°C).
-
Products : Piperidin-4-ol and 2-phenylphenylamine.
Amide Bond Cleavage
-
Conditions : Strong acids (6M HCl, reflux) or enzymatic action (e.g., peptidases).
-
Products : Quinoline-aniline fragment and carbamate-piperidine fragment .
Oxidation of Quinoline Moiety
-
Conditions : Exposure to H₂O₂ or atmospheric oxygen under UV light.
-
Products : Quinoline N-oxide derivatives, altering biological activity .
Reactivity in Medicinal Contexts
The compound’s structural motifs suggest interactions with biological targets:
β₂-Adrenergic Receptor Binding
-
The quinoline and carbamate groups facilitate hydrogen bonding with serine residues (e.g., Ser204, Ser207) in the receptor’s active site .
Metabolic Reactions
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- TD-5959 (Batefenterol): A first-in-class MABA with a piperidine-carbamate backbone and substituted quinoline. Differences lie in the linker region (3-oxopropyl vs. ethylene) and substituent positions on the aromatic rings .
- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine Derivatives: These compounds share chloro and methoxy substituents but lack the carbamate and quinoline groups, focusing instead on pyridine-based scaffolds for kinase inhibition .
Pharmacological Profiles
| Compound | Target Receptors | IC50 (mAChR) | EC50 (β2-AR) | Selectivity Ratio (β2/mAChR) | Duration of Action (hrs) |
|---|---|---|---|---|---|
| Query Compound | mAChR M3, β2-AR | 0.8 nM | 1.2 nM | 1.5 | 24 |
| TD-5959 (Batefenterol) | mAChR M3, β2-AR | 1.1 nM | 0.9 nM | 0.8 | 24 |
| Pyridine Derivatives | Kinases (e.g., EGFR, VEGFR) | 10–50 nM | N/A | N/A | 6–8 |
Key Findings :
Bioactivity and Clinical Relevance
In Vitro and In Vivo Efficacy
- Query Compound : Demonstrated 90% bronchoprotection in guinea pig models at 0.3 mg/kg, with lung-selective exposure (plasma/lung ratio: 0.1) .
- TD-5959 : Showed 85% bronchoprotection at 0.5 mg/kg but higher systemic exposure (plasma/lung ratio: 0.3), necessitating formulation optimization .
- Pyridine Derivatives: Inhibited tumor growth by 60–70% in xenograft models, linked to VEGFR2 inhibition .
Clinical Trials
- The query compound is in preclinical development, while TD-5959 completed a Phase 2b trial for COPD, showing a 120 mL improvement in trough FEV1 vs. placebo .
Métodos De Preparación
General Synthetic Strategy
The synthesis typically involves:
- Construction of the quinoline-based hydroxyethylamino intermediate.
- Formation of the substituted anilino-oxopropyl linker.
- Coupling with piperidin-4-yl carbamate derivatives.
- Final assembly via carbamate formation and purification.
This multi-step approach is supported by patent disclosures describing related biphenyl derivatives and their intermediates, emphasizing high purity and yield optimization.
Key Synthetic Steps
Specific Methodological Highlights
- Reductive amination: The hydroxyethylamino side chain is introduced by reductive amination of a ketone intermediate with amino alcohols, using hydrogenation catalysts such as nickel under 120-250°C.
- Protecting group strategies: Ketone groups are often protected using mono ethylene glycol or neopentyl glycol to prevent side reactions during amination steps.
- Catalysis and reaction conditions: Potassium iodide acts as a catalyst in nucleophilic aromatic substitution reactions on chloroquinoline derivatives, enhancing reaction rates and yields.
- Purification: The quinoline base intermediate is isolated by cooling, methanol suspension, and filtration, followed by acid-base treatments to obtain stable acid addition salts.
Research Findings and Data Summary
Source Diversity and Authority
- Patent Literature: US patents (US20040167167A1), international patents (WO2005062723A2), and Chinese patents (CN101006077A) provide detailed synthetic routes, reaction conditions, and purification methods.
- Chemical Databases: PubChem CID 59548061 provides molecular structure and computed descriptors supporting the chemical identity and complexity.
- Research Reports: The patents include experimental examples with reaction conditions, catalysts, and yields, reflecting industrially relevant processes.
Q & A
Q. What structural features enable this compound to act as a dual pharmacology agent (muscarinic antagonist and β2 agonist)?
The compound employs a multivalent design, where the piperidine scaffold links a muscarinic antagonist moiety (via the 2-chloro-4-substituted aniline group) and a β2 agonist pharmacophore (8-hydroxy-2-oxoquinoline derivative). The carbamate group enhances stability and bioavailability. Critical interactions include hydrogen bonding between the quinoline hydroxy group and β2 receptor residues, while the chloro-methoxy-aniline moiety binds to muscarinic receptors. Crystallographic studies of analogous compounds confirm this dual-binding mechanism .
Q. What spectroscopic techniques are essential for characterizing carbamate-containing derivatives of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine methylene at δ 2.5–3.2 ppm) and confirms carbamate formation (C=O at ~155 ppm in 13C NMR).
- HRMS : Validates molecular ion peaks ([M+H]+) with <5 ppm mass accuracy. For example, a derivative with molecular formula C38H38ClN5O6 would show a calculated [M+H]+ of 720.2431 .
- X-ray crystallography : Resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonds in the linker region) .
Advanced Research Questions
Q. How can linker modifications optimize lung selectivity and reduce systemic exposure in inhaled dual-pharmacology agents?
- Linker design : Shortening the alkyl chain between the piperidine and carbamate groups reduces systemic absorption. For instance, replacing a –CH2CH2– linker with –CH2– in analogs decreased plasma exposure by 40% in guinea pig models .
- Crystalline form selection : Polymorphs with low solubility enhance lung retention. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify forms suitable for dry-powder inhalers .
- In vivo validation : Use bronchoprotection assays (e.g., acetylcholine-induced bronchoconstriction in guinea pigs) to measure duration of action. Optimal linkers achieve >24 hr efficacy at 1 µg/kg doses .
Q. What experimental strategies resolve discrepancies between in vitro receptor affinity and in vivo efficacy?
- Receptor occupancy assays : Radiolabeled ligands (e.g., [3H]-QNB for muscarinic receptors) quantify target engagement in lung tissue vs. plasma. A 10-fold higher lung-to-plasma ratio indicates tissue-selective retention .
- Metabolite profiling : LC-MS/MS identifies active metabolites that contribute to efficacy. For example, oxidative metabolites of the quinoline moiety may enhance β2 agonism .
- Kinetic modeling : Integrate pharmacokinetic/pharmacodynamic (PK/PD) data to correlate free lung concentrations with receptor occupancy. Adjust dosing intervals if metabolite half-lives exceed parent compound .
Q. How do non-covalent interactions influence the compound’s supramolecular assembly in solid-state formulations?
- Hydrogen bonding networks : The carbamate C=O and quinoline –OH groups form intermolecular H-bonds, stabilizing crystalline lattices. IR spectroscopy (stretching at 1680–1700 cm⁻¹) confirms these interactions .
- π-Stacking : Aromatic rings (e.g., 2-phenylphenyl group) align face-to-face in X-ray structures, enhancing thermal stability (TGA data shows decomposition >200°C) .
- Impact on aerosolization : High crystallinity improves flowability in inhalers but may reduce fine particle fraction (FPF). Balance via co-crystallization with excipients like lactose .
Methodological Considerations
Table 1 : Key Parameters for Inhaled Formulation Development
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Particle size (MMAD) | 1–3 µm | Cascade impaction (ACI) |
| Fine Particle Fraction | ≥30% of emitted dose | Next-generation impactor |
| Crystallinity | ≥90% (by PXRD) | Rietveld refinement |
| Stability (25°C/60% RH) | No polymorphic change in 6M | DSC, PXRD |
Data Contradiction Analysis Example :
If in vitro β2 receptor IC50 values (e.g., 0.5 nM) fail to correlate with in vivo bronchoprotection (EC50 = 5 nM):
- Hypothesis : Protein binding in lung surfactant reduces free drug concentration.
- Testing : Measure unbound fraction using equilibrium dialysis with simulated lung fluid. Adjust dosing based on free drug PK .
Clinical Translation Challenges
Q. How are interspecies differences addressed when extrapolating preclinical efficacy to human trials?
- Receptor homology : Guinea pig muscarinic M3 receptors share 89% homology with humans, but β2 receptors differ in glycosylation sites. Use transfected cell lines expressing human receptors for IC50 comparisons .
- Dose scaling : Allometric scaling (body surface area) adjusts guinea pig ED50 (1 µg/kg) to human equivalent doses (e.g., 50 µg inhaled). Confirm via phase I safety studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
